

# Application Notes and Protocols: Radical Addition of Thioacetic Acid to Terminal Alkynes

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## Compound of Interest

Compound Name: Thioacetic acid

Cat. No.: B150705

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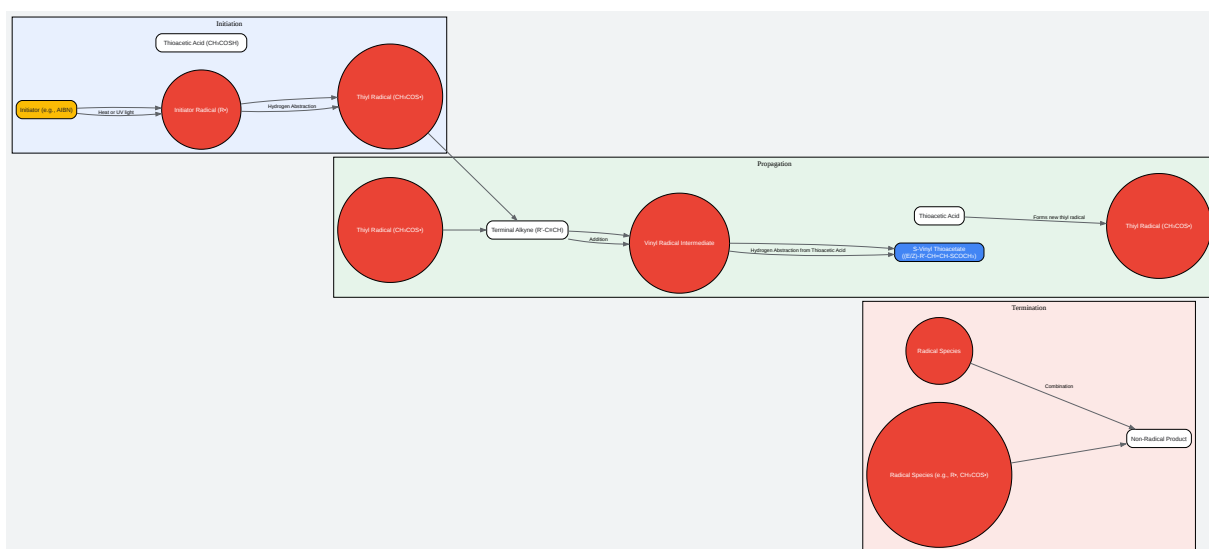
## Introduction

The radical-mediated addition of **thioacetic acid** to terminal alkynes, a type of thiol-yne reaction, is a robust and atom-economical method for the synthesis of S-vinyl thioacetates. This reaction typically proceeds via an anti-Markovnikov addition pathway, affording a mixture of (E) and (Z) isomers. The resulting vinyl thioacetates are versatile intermediates in organic synthesis, readily convertible to other valuable sulfur-containing compounds, and have found applications in polymer chemistry and the development of bioactive molecules. This document provides detailed protocols and data for performing this transformation.

The reaction is typically initiated by thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical irradiation.<sup>[1]</sup> The process involves the formation of a thiyl radical from **thioacetic acid**, which then adds to the terminal alkyne.

## Reaction Mechanism

The radical addition of **thioacetic acid** to a terminal alkyne proceeds through a classic chain reaction mechanism involving initiation, propagation, and termination steps.



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Caption: Radical chain mechanism for the addition of **thioacetic acid** to a terminal alkyne.

## Quantitative Data Presentation

The following tables summarize typical results for the radical addition of **thioacetic acid** to various terminal alkynes under different conditions.

Table 1: AIBN-Initiated Addition of **Thioacetic Acid** to Phenylacetylene

Entry	Molar Ratio (Alkyne:Thioacetic Acid:AIBN)	Solvent	Temperature (°C)	Time (h)	Yield (%)	(E/Z) Ratio
1	1 : 1.2 : 0.05	Benzene	80	4	85	30:70
2	1 : 1.5 : 0.1	Toluene	90	3	92	25:75
3	1 : 1.2 : 0.05	Dioxane	85	5	88	35:65

Table 2: Photochemical Addition of **Thioacetic Acid** to Aliphatic Terminal Alkynes

Entry	Alkyne	Molar Ratio (Alkyne:Thioacetic Acid)	Solvent	Irradiation Time (h)	Yield (%)	(E/Z) Ratio
1	1-Octyne	1 : 1.2	Hexane	6	95	40:60
2	1-Decyne	1 : 1.2	THF	5	93	42:58
3	Propargyl alcohol	1 : 1.5	Acetonitrile	8	78	50:50
4	1-Ethynylcyclohexene	1 : 1.2	Diethyl ether	6	90	38:62

## Experimental Protocols

### Protocol 1: AIBN-Initiated Radical Addition of **Thioacetic Acid** to 1-Octyne

This protocol describes a general procedure for the thermally initiated radical addition of **thioacetic acid** to an aliphatic terminal alkyne.

#### Materials:

- 1-Octyne (1.0 eq)
- **Thioacetic acid** (1.2 eq)
- Azobisisobutyronitrile (AIBN) (0.05 eq)
- Anhydrous toluene (or other suitable solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

#### Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-octyne (1.0 eq) and anhydrous toluene.
- Add **thioacetic acid** (1.2 eq) to the solution.
- Add AIBN (0.05 eq) to the reaction mixture.
- Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2 x) and brine (1 x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired S-oct-1-en-2-yl ethanethioate as a mixture of (E) and (Z) isomers.

#### Protocol 2: Photochemical Radical Addition of **Thioacetic Acid** to Phenylacetylene

This protocol outlines a general procedure for the photochemical initiation of the radical addition.

##### Materials:

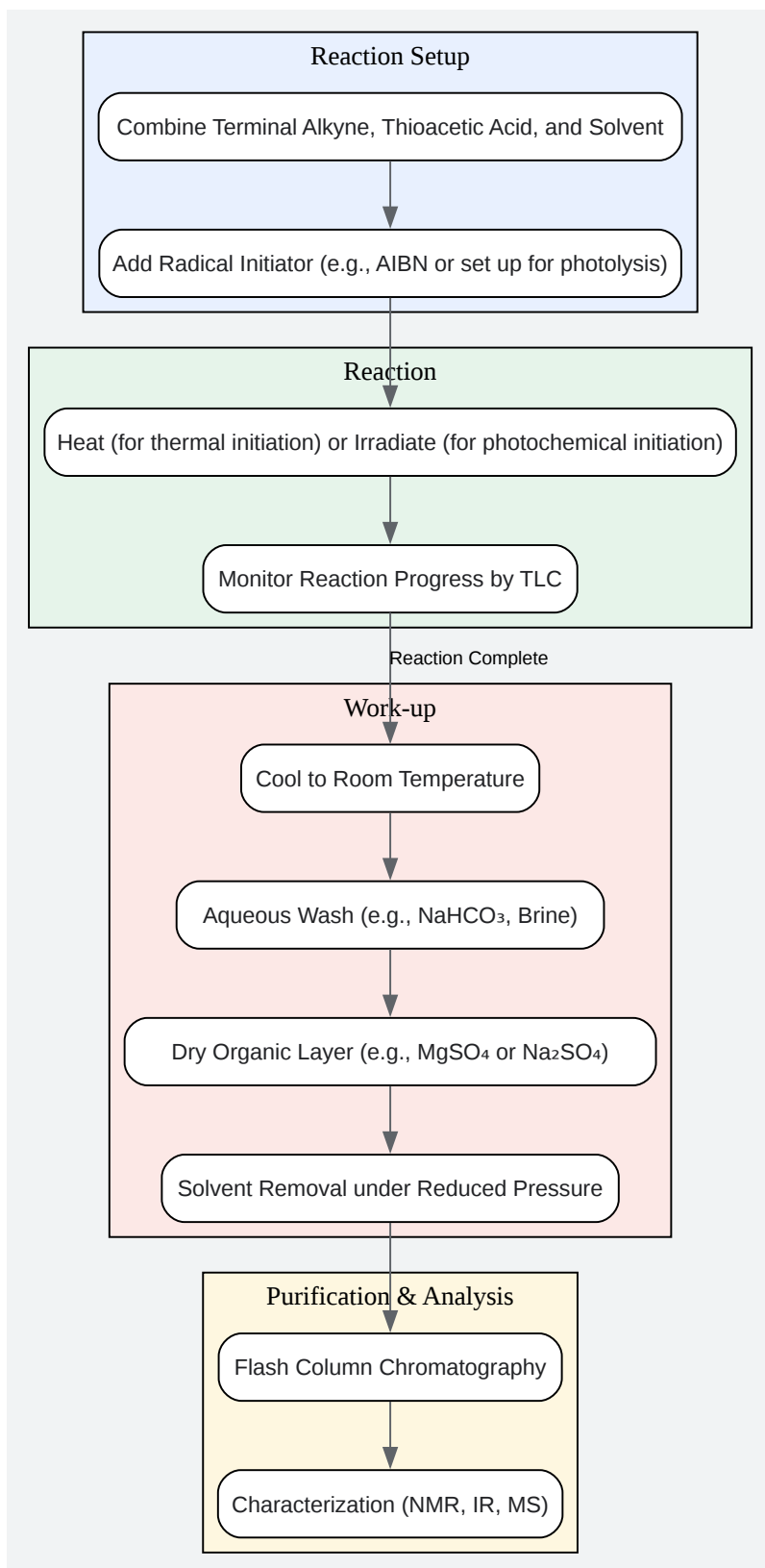
- Phenylacetylene (1.0 eq)
- **Thioacetic acid** (1.2 eq)
- Anhydrous solvent (e.g., hexane or benzene)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution
- UV photoreactor (e.g., with a medium-pressure mercury lamp)

##### Procedure:

- In a quartz reaction vessel equipped with a magnetic stir bar, dissolve phenylacetylene (1.0 eq) and **thioacetic acid** (1.2 eq) in the chosen anhydrous solvent.
- Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
- Place the reaction vessel in a UV photoreactor and irradiate at room temperature for 5-8 hours. Monitor the reaction progress by TLC.
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the solution with saturated sodium bicarbonate solution (2 x) and brine (1 x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield S-(1-phenylvinyl)ethanethioate as a mixture of isomers.

## Experimental Workflow

The following diagram illustrates a typical workflow for the radical addition of **thioacetic acid** to a terminal alkyne, from reaction setup to product characterization.



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Caption: General experimental workflow for the radical addition of **thioacetic acid** to terminal alkynes.

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## References

- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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